Cas no 50528-80-8 (2,4,6-Trifluorophenyl isocyanate)
2,4,6-Trifluorophenyl isocyanate Chemical and Physical Properties
Names and Identifiers
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- 2,4,6-Trifluorophenyl isocyanate
- 1,3,5-trifluoro-2-isocyanatobenzene
- W-200395
- XORSGSHLSDFOHP-UHFFFAOYSA-N
- 50528-80-8
- MFCD03426028
- EN300-270990
- 2,4,6-Trifluorophenyl isocyanate, AldrichCPR
- 2,4,6-Trifluorophenylisocyanate
- A21656
- AC-9800
- 1,3,5-Trifluoro-2-isocyanato-benzene
- AKOS005257031
- SCHEMBL160448
- GEO-02402
- 2,4,6-trifluoro-1-isocyanatobenzene
- C7H2F3NO
- DTXSID90382524
- AMY14502
- FT-0609871
- Benzene, 1,3,5-trifluoro-2-isocyanato-
- AS-33230
- BBL103008
- STL556817
-
- MDL: MFCD03426028
- Inchi: 1S/C7H2F3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
- InChI Key: XORSGSHLSDFOHP-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1N=C=O)F)F
- BRN: 6325663
Computed Properties
- Exact Mass: 173.00900
- Monoisotopic Mass: 173.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 29.4A^2
Experimental Properties
- Color/Form: liquid
- Density: 1.35±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 166.4±40.0 ºC (760 Torr),
- Flash Point: 52.2±17.0 ºC,
- Refractive Index: 1.4760
- Solubility: Slightly soluble (1.9 g/l) (25 º C),
- Water Partition Coefficient: Hydrolyzes in water.
- PSA: 29.43000
- LogP: 2.07120
- Sensitiveness: Moisture Sensitive
- Solubility: Hydrolyzable
2,4,6-Trifluorophenyl isocyanate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H330,H334,H340,H350,H372,H226
-
Warning Statement:
P210,P303
P361
P353,P304
P340,P320,P405,P501A - Hazardous Material transportation number:UN 2206
- Hazard Category Code: 23-25-36/37/38-42
- Safety Instruction: S23-S26-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R23/25; R36/37/38; R42
- Storage Condition:Store at 4°C,-4At ℃Store…Better
2,4,6-Trifluorophenyl isocyanate Customs Data
- HS CODE:2929109000
- Customs Data:
China Customs Code:
2929109000Overview:
2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,4,6-Trifluorophenyl isocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T860001-1g |
2,4,6-Trifluorophenyl Isocyanate |
50528-80-8 | ≥98% | 1g |
470.70 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029615-1g |
2,4,6-Trifluorophenyl isocyanate |
50528-80-8 | 85% | 1g |
¥470 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029615-5g |
2,4,6-Trifluorophenyl isocyanate |
50528-80-8 | 85% | 5g |
¥4070 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T80690-5g |
2,4,6-Trifluorophenyl Isocyanate |
50528-80-8 | 85% | 5g |
¥4078.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T80690-1g |
2,4,6-Trifluorophenyl Isocyanate |
50528-80-8 | 85% | 1g |
¥1108.0 | 2023-09-06 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T122882-25g |
2,4,6-Trifluorophenyl isocyanate |
50528-80-8 | tech. 85% | 25g |
¥10299.90 | 2023-08-31 | |
| Fluorochem | 024323-1g |
2,4,6-Trifluorophenyl isocyanate |
50528-80-8 | 95% | 1g |
£78.00 | 2022-03-01 | |
| Fluorochem | 024323-10g |
2,4,6-Trifluorophenyl isocyanate |
50528-80-8 | 95% | 10g |
£349.00 | 2022-03-01 | |
| TRC | T899015-250mg |
2,4,6-Trifluorophenyl Isocyanate |
50528-80-8 | 250mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T899015-500mg |
2,4,6-Trifluorophenyl Isocyanate |
50528-80-8 | 500mg |
$ 95.00 | 2022-06-02 |
2,4,6-Trifluorophenyl isocyanate Suppliers
2,4,6-Trifluorophenyl isocyanate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 2,4,6-Trifluorophenyl isocyanate
Comprehensive Guide to 2,4,6-Trifluorophenyl Isocyanate (CAS No. 50528-80-8): Properties, Applications, and Industry Trends
2,4,6-Trifluorophenyl isocyanate (CAS No. 50528-80-8) is a specialized fluorinated isocyanate compound widely utilized in advanced chemical synthesis and material science. Its unique molecular structure, featuring three fluorine atoms on the phenyl ring, enhances reactivity and stability, making it a valuable intermediate in pharmaceuticals, agrochemicals, and high-performance polymers. This article explores its chemical properties, industrial applications, and emerging trends aligned with current research demands.
The growing demand for fluorinated building blocks in drug discovery has positioned 2,4,6-trifluorophenyl isocyanate as a critical reagent. Researchers favor its ability to introduce trifluorophenyl groups into target molecules, improving metabolic stability and bioavailability—a key focus in developing next-generation therapeutics. Recent studies highlight its role in synthesizing protease inhibitors and kinase modulators, addressing trending topics like targeted cancer therapies and antiviral drug development.
In material science, this compound enables the production of high-temperature-resistant polyurethanes and fluoropolymer coatings. Industries prioritize such materials for renewable energy applications, including solar panel encapsulants and battery components, reflecting the global shift toward sustainable technologies. Its compatibility with click chemistry protocols further supports innovations in bioconjugation and nanomaterial functionalization—areas frequently searched in academic databases.
From a synthetic perspective, 50528-80-8 exhibits distinct advantages: the electron-withdrawing effect of fluorine atoms increases electrophilicity at the isocyanate group, facilitating reactions with nucleophiles like amines and alcohols under mild conditions. This property aligns with the pharmaceutical industry’s push for greener synthesis routes, reducing energy consumption and waste generation—a hotspot in ESG-focused chemical manufacturing.
Quality control of 2,4,6-trifluorophenyl isocyanate requires stringent protocols due to its moisture sensitivity. Analytical techniques such as HPLC purity testing and 19F-NMR spectroscopy ensure batch consistency, addressing frequent queries about fluorochemical characterization methods. Storage recommendations (anhydrous conditions, inert atmosphere) and handling best practices are critical knowledge areas for laboratory personnel, as evidenced by search trends in chemical safety databases.
The compound’s market trajectory correlates with rising investments in fluorine chemistry, projected to grow at 6.2% CAGR through 2030 (Grand View Research). This trend responds to demands for electronic-grade chemicals in semiconductor fabrication and bioimaging probes—applications where the trifluorophenyl motif enhances photostability. Patent analyses reveal increasing use of CAS 50528-80-8 in OLED materials and liquid crystal formulations, mirroring industry interest in flexible display technologies.
Environmental considerations shape modern usage patterns. While fluorinated compounds face scrutiny under PFAS regulations, 2,4,6-trifluorophenyl isocyanate falls outside restricted categories due to its rapid degradation profile. This distinction is vital for formulators seeking REACH-compliant alternatives, a frequent search term among European manufacturers. Lifecycle assessments demonstrate its advantage over perfluorinated analogs in eco-design initiatives.
Academic interest persists, with over 120 publications referencing 50528-80-8 in the past decade (SciFinder data). Hot topics include its utility in metal-organic frameworks (MOFs) for gas storage and covalent organic polymers (COPs)—materials dominating searches in materials science forums. The compound’s role in preparing fluorescent tags for bioorthogonal chemistry also garners attention, particularly in live-cell imaging research.
For procurement specialists, understanding global supply chains for fluorinated isocyanates is essential. Regional production capacities, tariff implications, and just-in-time delivery models rank among top queries in chemical procurement platforms. Technical specifications—such as ≥98% purity grades and custom packaging solutions—are frequently compared across vendor databases, emphasizing the need for transparent product data.
Future directions may involve continuous flow synthesis of 2,4,6-trifluorophenyl isocyanate to improve scalability, a theme recurrent in process chemistry literature. Cross-disciplinary applications in antibody-drug conjugates (ADCs) and PET tracer synthesis further expand its relevance, positioning CAS 50528-80-8 as a multifaceted tool for 21st-century chemical innovation.
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